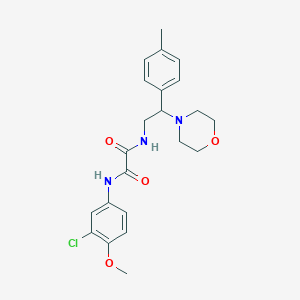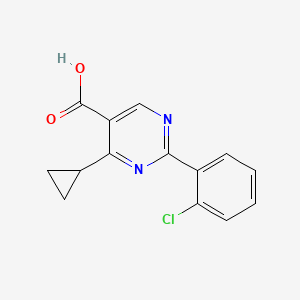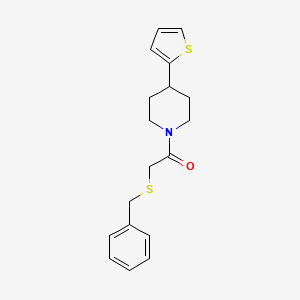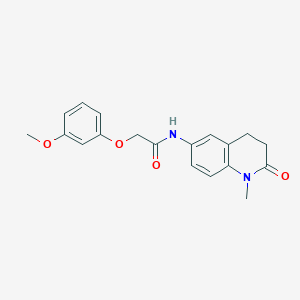
N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPO is a chelating agent that has been shown to have high selectivity for actinide ions, making it a promising candidate for use in nuclear waste management and environmental remediation. In addition, CMPO has been investigated for its potential use in the separation and purification of rare earth metals, as well as its potential as a therapeutic agent for the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation
The compound N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been studied in the context of its synthesis and complexation with metals. Research has shown the successful synthesis of similar compounds involving morpholine and their complexation with palladium(II) and mercury(II). These complexes have been characterized using NMR spectroscopy and structural analysis, revealing insights into the molecular interactions and bond lengths within the complexes (Singh et al., 2000).
Herbicidal Activities
Research on triazolinone derivatives, which share some structural similarities with N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, has been conducted to explore their herbicidal activities. These studies focus on the design and synthesis of novel compounds with potential applications as herbicides, demonstrating the significance of such compounds in agricultural science (Luo et al., 2008).
Reaction Kinetics and Mechanisms
The reaction kinetics and mechanisms of compounds structurally related to N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide have been a subject of interest. Studies in this area provide insights into the behavior of such compounds under various conditions, enhancing our understanding of their chemical properties and potential applications (Castro et al., 2001).
Therapeutic Potentials
Some research has been conducted on compounds with structural similarities to N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide in the context of their therapeutic potentials. For instance, certain derivatives have been synthesized and evaluated for their activity in neurological models, highlighting the potential medicinal applications of these types of compounds (Wu et al., 2003).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-17-7-8-20(29-2)18(23)13-17/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQQOVDDHJHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)


![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)
![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)